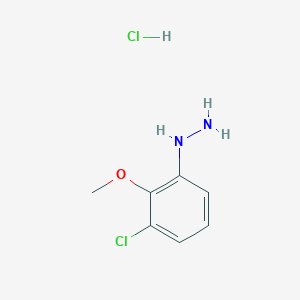

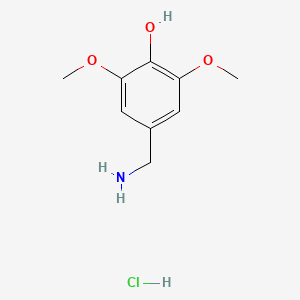

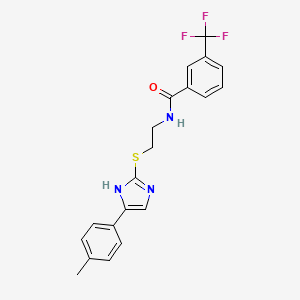

![molecular formula C18H20N2O4S2 B2871314 2-(3-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 886917-75-5](/img/structure/B2871314.png)

2-(3-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene-based compounds have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, a series of benzo[b]thiophene-2-carboxamide derivatives were designed and synthesized . Another method involves the cyclization of (ortho-alkynyl)phenyl sulfides .Molecular Structure Analysis

The molecular structure of similar compounds involves a thiophene ring system . The proposed binding mode of some derivatives and STING protein displayed that two canonical hydrogen bonds, a π-π stacking interaction, as well as a π- cation interaction formed between the agonist and the CDN-binding domain of STING protein .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives often involve cyclization and functionalization . For example, a rhodium-catalyzed intramolecular heterocyclization of (ortho-Alkynyl)phenyl Sulfides in the Presence of Isocyanates allows the preparation of substituted 1-benzothiophene-3-carboxamides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, some compounds have higher LUMO energy levels than PC61BM, indicating that they can be used in photovoltaic applications .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives exhibit significant potential in medicinal chemistry, particularly as anticancer agents . Their ability to interfere with the proliferation of cancer cells makes them valuable in the development of new chemotherapy drugs. The structural flexibility of thiophene allows for the synthesis of compounds that can target specific cancer cell lines, offering a pathway for personalized medicine.

Anti-Inflammatory Drugs

Another medical application of thiophene derivatives is in the formulation of anti-inflammatory drugs . These compounds can modulate the body’s inflammatory response, making them effective in treating conditions like arthritis and other chronic inflammatory diseases. Their efficacy and lower side effects compared to traditional anti-inflammatory drugs make them an area of active research.

Antimicrobial Activity

Thiophene derivatives also show promise as antimicrobial agents . Their structural variety enables the creation of molecules that can combat a broad spectrum of pathogenic bacteria and fungi. This is particularly important in the face of rising antibiotic resistance, as new thiophene-based antimicrobials could serve as alternatives to existing treatments.

Organic Semiconductors

In the field of material science, thiophene derivatives are utilized as organic semiconductors . They play a crucial role in the advancement of organic electronics, particularly in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Their electrical properties can be finely tuned, which is essential for the fabrication of high-performance electronic devices.

Corrosion Inhibitors

Industrial chemistry benefits from the application of thiophene derivatives as corrosion inhibitors . These compounds can form protective layers on metals, preventing oxidative damage and prolonging the life of industrial machinery and infrastructure. Their effectiveness in harsh environments makes them valuable in sectors like oil and gas, where corrosion is a significant challenge.

Voltage-Gated Sodium Channel Blockers

Thiophene derivatives are used as voltage-gated sodium channel blockers . This application is particularly relevant in the field of anesthetics, where compounds like articaine are used. Articaine contains a thiophene ring and is employed as a dental anesthetic in Europe due to its efficacy in blocking pain signals.

Wirkmechanismus

While the mechanism of action for the specific compound you asked about is not available, similar compounds such as benzo[b]thiophene-2-carboxamide derivatives have shown STING-agonistic activity . STING is an important immune-associated protein that, when activated by its agonists, triggers the IRF and NF-κB pathways, which generates type I interferons and proinflammatory cytokines, and ultimately primes the innate immune responses to achieve valid antitumor efficacy .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(3-ethylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S2/c1-2-26(23,24)12-7-5-6-11(10-12)17(22)20-18-15(16(19)21)13-8-3-4-9-14(13)25-18/h5-7,10H,2-4,8-9H2,1H3,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEIHOMKZXTNOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

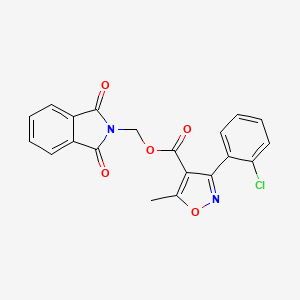

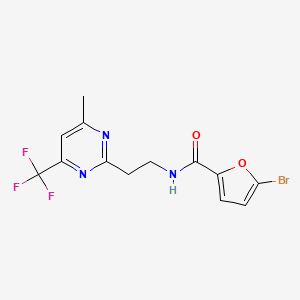

![N-[(4-Methylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2871236.png)

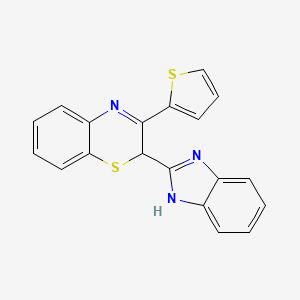

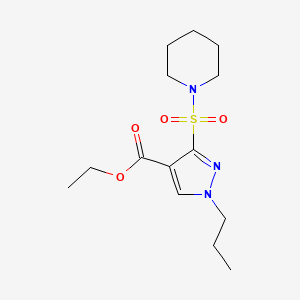

![3-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2871242.png)

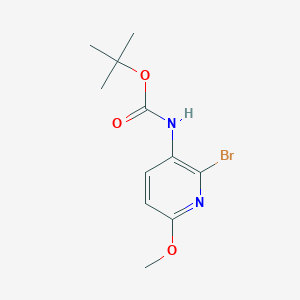

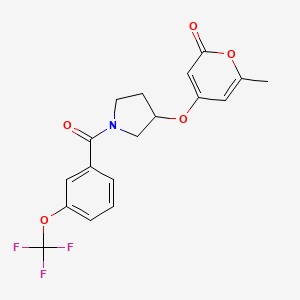

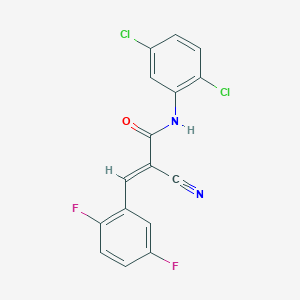

![2-(2-fluorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2871244.png)

![2-[(3-Methoxy-1-propan-2-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2871252.png)